

# structure of 1,4-Bis(trifluoromethyl)benzene

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## Compound of Interest

Compound Name: 1,4-Bis(trifluoromethyl)benzene

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An In-depth Technical Guide to **1,4-Bis(trifluoromethyl)benzene**

## Abstract

**1,4-Bis(trifluoromethyl)benzene** is a fluorinated aromatic compound of significant interest in chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique properties, conferred by the two strongly electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) groups, include high thermal stability, chemical inertness under certain conditions, and the ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] This document provides a comprehensive overview of the structure, properties, synthesis, reactivity, and applications of **1,4-bis(trifluoromethyl)benzene**, tailored for researchers, scientists, and professionals in drug development.

## Molecular Structure and Physicochemical Properties

**1,4-Bis(trifluoromethyl)benzene**, also known as  $\alpha,\alpha,\alpha',\alpha',\alpha',\alpha'$ -hexafluoro-p-xylene, is a benzene ring substituted at the para positions with two trifluoromethyl groups. The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[2] The presence of two such groups on the benzene ring significantly influences its electronic properties and reactivity.

Table 1: Compound Identification and Physical Properties

Identifier/Property	Value	Reference
IUPAC Name	<b>1,4-Bis(trifluoromethyl)benzene</b>	<a href="#">[3]</a>
CAS Number	433-19-2	<a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>6</sub>	<a href="#">[3]</a>
Molecular Weight	214.11 g/mol	
Appearance	Clear colorless liquid	<a href="#">[4]</a>
Boiling Point	116 °C	<a href="#">[4]</a>
Density	1.381 g/mL at 25 °C	<a href="#">[4]</a>
Refractive Index (n <sub>20</sub> /D)	1.379	<a href="#">[4]</a>

| InChI Key | PDCBZHHORLHNCZ-UHFFFAOYSA-N |[\[3\]](#) |

## Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of **1,4-bis(trifluoromethyl)benzene**. The following tables summarize key data from various spectroscopic techniques.

Table 2: <sup>1</sup>H NMR Spectroscopic Data

Solvent	Chemical Shift (δ)	Multiplicity	Integration	Reference
---------	--------------------	--------------	-------------	-----------

| CDCl<sub>3</sub> | 7.80 ppm | Singlet | 4H |[\[5\]](#) |

Table 3: <sup>13</sup>C NMR Spectroscopic Data

Solvent	Chemical Shift ( $\delta$ )	Multiplicity (J coupling)	Assignment	Reference
$\text{CDCl}_3$	134.0 ppm	Quartet (J = 33.3 Hz)	C- $\text{CF}_3$	[5]
$\text{CDCl}_3$	125.7-126.0 ppm	Multiplet	C-H	[5]

|  $\text{CDCl}_3$  | 123.4 ppm | Quartet (J = 273.7 Hz) | - $\text{CF}_3$  |[5] |

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Reference
~1600	Aromatic C=C stretch	[6][7]
~1300-1100	C-F stretching vibrations	[6][7]
~800-900	C-H bending (para-disubstituted)	[6][7]

Note: The infrared absorption of liquid **1,4-bis(trifluoromethyl)benzene** has been studied in detail.[6][7] The spectrum is complex due to the various vibrational modes of the  $\text{CF}_3$  groups and the benzene ring.

Table 5: Mass Spectrometry (Electron Ionization)

m/z	Identity	Reference
214	$[\text{M}]^+$ (Molecular Ion)	[5][8]
195	$[\text{M}-\text{F}]^+$	[8]

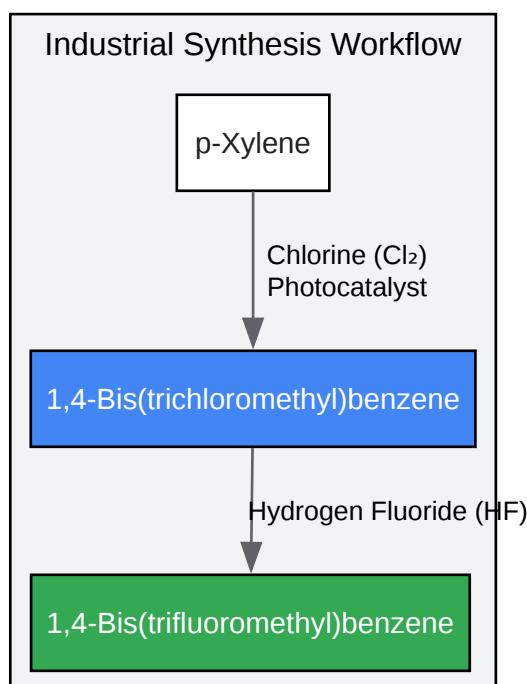
| 145 |  $[\text{M}-\text{CF}_3]^+$  |[8] |

## Synthesis of 1,4-Bis(trifluoromethyl)benzene

The synthesis of **1,4-bis(trifluoromethyl)benzene** can be achieved through several routes, with the choice of method often depending on the scale and available starting materials.

## Industrial Synthesis: Chlorination-Fluorination Pathway

The most common industrial method begins with the chlorination of para-xylene to produce 1,4-bis(trichloromethyl)benzene, which is then fluorinated using hydrogen fluoride (HF) to yield the final product.<sup>[9][10][11]</sup>



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Caption: Industrial synthesis of **1,4-bis(trifluoromethyl)benzene**.

## Laboratory Synthesis via Trifluoromethylation

On a laboratory scale, modern trifluoromethylation methods can be employed. One such method involves the copper-catalyzed reaction of a diaryliodonium salt with (trifluoromethyl)trimethylsilane (TMSCF<sub>3</sub>).<sup>[12]</sup>

## Experimental Protocol: Synthesis from Diaryliodonium Salt

The following protocol is adapted from a general procedure for the synthesis of trifluoromethylated arenes.[12]

Materials:

- --INVALID-LINK--iodonium trifluoromethanesulfonate (1.0 equiv)
- $\text{CuBF}_4(\text{MeCN})_4$  (1.0 equiv)
- Potassium Fluoride (KF) (2.0 equiv)
- (Trifluoromethyl)trimethylsilane ( $\text{TMSCF}_3$ ) (4.0 equiv)
- Acetonitrile (MeCN)
- Deionized Water
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Brine
- Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the diaryliodonium salt (0.5 mmol, 1.0 equiv),  $\text{CuBF}_4(\text{MeCN})_4$  (157.3 mg, 0.5 mmol, 1.0 equiv), and KF (58.1 mg, 1.0 mmol, 2.0 equiv).
- Evacuate the tube and backfill with an inert atmosphere (e.g.,  $\text{N}_2$ ).
- Add MeCN (5.0 mL) and  $\text{TMSCF}_3$  (296  $\mu\text{L}$ , 2.0 mmol, 4.0 equiv) via syringes.
- Stir the reaction mixture at room temperature for 25 minutes.
- Quench the reaction by adding deionized water.
- Extract the aqueous layer with  $\text{Et}_2\text{O}$ .

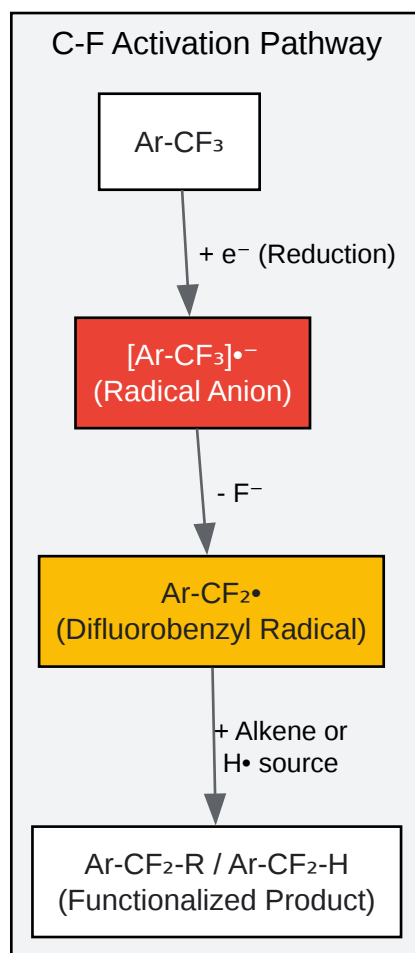
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the resulting residue using silica gel column chromatography to obtain **1,4-bis(trifluoromethyl)benzene**.

## Chemical Reactivity and Derivatization

While the trifluoromethyl groups are known for their stability, the C-F bonds can be selectively activated under specific conditions, opening pathways for further functionalization.

### C-F Bond Activation

Recent research has demonstrated that the C-F bonds of trifluoromethylarenes can be activated through a radical anion-based mechanism.<sup>[13]</sup> This process involves an endergonic electron transfer to form a reactive arene radical anion, which then fragments to produce a difluorobenzyl radical. This radical intermediate can be trapped by various reagents to form new C-C or C-H bonds.<sup>[13]</sup>



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Caption: General pathway for selective C-F bond functionalization.

## Metalation Reactions

**1,4-Bis(trifluoromethyl)benzene** is also a substrate of interest in the study of metalation reactions, such as ortholithiation, which can provide a route to further substituted derivatives. [\[14\]](#)

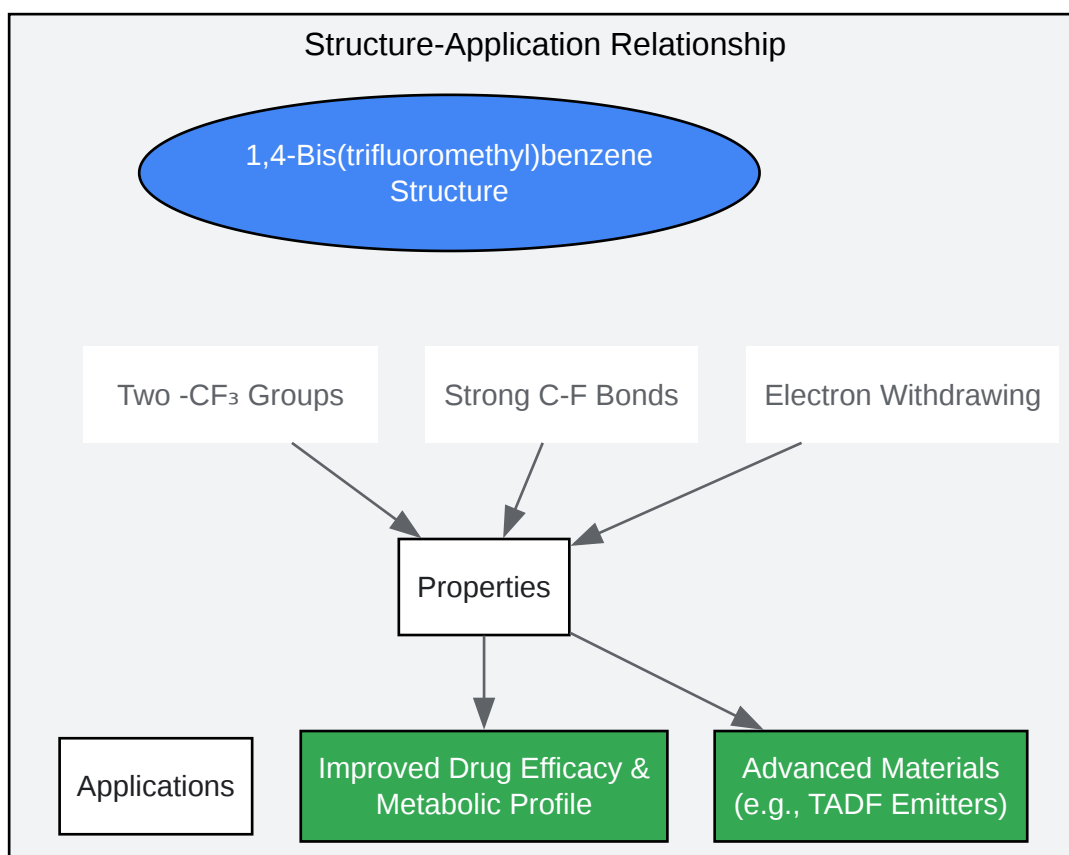
## Applications in Research and Drug Development

The unique structural and electronic features of **1,4-bis(trifluoromethyl)benzene** make it a valuable building block in several areas of chemical science.

## Role in Medicinal Chemistry

The incorporation of trifluoromethyl groups is a widely used strategy in drug design.[2] These groups can enhance a molecule's:

- **Metabolic Stability:** The strength of the C-F bond makes the -CF<sub>3</sub> group resistant to oxidative metabolism, which can increase a drug's half-life.[2]
- **Lipophilicity:** The -CF<sub>3</sub> group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]
- **Binding Affinity:** The strong electron-withdrawing nature of the -CF<sub>3</sub> group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[2]



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Caption: How structural features lead to key applications.



## Materials Science

**1,4-Bis(trifluoromethyl)benzene** has been utilized as an electron-accepting moiety in the design of novel organic materials. For instance, it has been incorporated into donor-acceptor-donor architectures to create emitters that exhibit efficient thermally activated delayed fluorescence (TADF), which is a critical technology for next-generation organic light-emitting diodes (OLEDs).<sup>[15]</sup>

## Conclusion

**1,4-Bis(trifluoromethyl)benzene** is a foundational building block in modern organic and medicinal chemistry. Its robust structure, combined with the profound electronic influence of its two trifluoromethyl groups, provides a platform for developing novel pharmaceuticals with enhanced properties and for engineering advanced functional materials. The continued exploration of its synthesis, reactivity, and applications promises to yield further innovations across the chemical sciences.

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